molecular formula C15H22N2O4S B14319736 N~1~-Butyl-N~4~-(4-methylbenzene-1-sulfonyl)butanediamide CAS No. 104816-51-5

N~1~-Butyl-N~4~-(4-methylbenzene-1-sulfonyl)butanediamide

Cat. No.: B14319736
CAS No.: 104816-51-5
M. Wt: 326.4 g/mol
InChI Key: GNIVYKXOFUMWFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-Butyl-N~4~-(4-methylbenzene-1-sulfonyl)butanediamide is an organic compound that features a butyl group and a 4-methylbenzene-1-sulfonyl group attached to a butanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Butyl-N~4~-(4-methylbenzene-1-sulfonyl)butanediamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N~1~-Butyl-N~4~-(4-methylbenzene-1-sulfonyl)butanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N~1~-Butyl-N~4~-(4-methylbenzene-1-sulfonyl)butanediamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.

    Biology: Studied for its potential as an enzyme inhibitor due to its sulfonyl group.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N1-Butyl-N~4~-(4-methylbenzene-1-sulfonyl)butanediamide involves its interaction with molecular targets such as enzymes. The sulfonyl group can form covalent bonds with the active site of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

  • N~1~-Butyl-N~4~-(4-chlorobenzene-1-sulfonyl)butanediamide
  • N~1~-Butyl-N~4~-(4-nitrobenzene-1-sulfonyl)butanediamide
  • N~1~-Butyl-N~4~-(4-methoxybenzene-1-sulfonyl)butanediamide

Uniqueness

N~1~-Butyl-N~4~-(4-methylbenzene-1-sulfonyl)butanediamide is unique due to the presence of the 4-methylbenzene-1-sulfonyl group, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry .

Properties

CAS No.

104816-51-5

Molecular Formula

C15H22N2O4S

Molecular Weight

326.4 g/mol

IUPAC Name

N-butyl-N'-(4-methylphenyl)sulfonylbutanediamide

InChI

InChI=1S/C15H22N2O4S/c1-3-4-11-16-14(18)9-10-15(19)17-22(20,21)13-7-5-12(2)6-8-13/h5-8H,3-4,9-11H2,1-2H3,(H,16,18)(H,17,19)

InChI Key

GNIVYKXOFUMWFT-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)CCC(=O)NS(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.